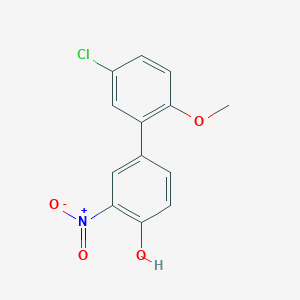
4-(2,4-Dichlorophenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% (4-DNP) is an organic compound used in a variety of scientific research applications. It is a colorless crystalline solid that can be used as an intermediate in the synthesis of organic compounds and as a reagent in organic synthesis. 4-DNP is also used in the study of biochemical and physiological processes, and its advantages and limitations for laboratory experiments are well-documented.
科学的研究の応用
4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding, and the synthesis of organic compounds. It is also used in the study of biochemical and physiological processes.
作用機序
4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% is an inhibitor of cytochrome c oxidase, an enzyme involved in the electron transport chain. It binds to the active site of the enzyme and inhibits its activity, thus preventing the enzyme from transferring electrons from cytochrome c to oxygen. This inhibition results in the production of reactive oxygen species, which can have a variety of effects on cells.
Biochemical and Physiological Effects
The inhibition of cytochrome c oxidase by 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% can have a variety of effects on cells. It can lead to the production of reactive oxygen species, which can damage DNA and proteins and lead to cell death. It can also lead to a decrease in ATP production, which can lead to cell death due to energy deprivation. In addition, it can lead to an increase in intracellular calcium levels, which can cause cell death due to calcium overload.
実験室実験の利点と制限
The use of 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of applications and can be used to study a variety of biochemical and physiological processes. However, it can also be toxic to cells, so it should be used with caution.
将来の方向性
There are a number of potential future directions for the use of 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% in scientific research. One potential direction is to develop more efficient methods of synthesizing 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95%. Another potential direction is to explore the use of 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% in the study of other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95%. Finally, further research could be conducted to explore the potential toxic effects of 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% and to develop strategies to mitigate these effects.
合成法
4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% can be synthesized from 2,4-dichlorophenol and nitric acid. The reaction is conducted in an aqueous solution, with the nitric acid acting as the oxidizing agent. The reaction is carried out at room temperature and is complete in approximately 30 minutes. The product is then isolated and purified by recrystallization.
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPOQMYZNRZIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686307 |
Source


|
| Record name | 2',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-2-nitrophenol | |
CAS RN |
1262002-67-4 |
Source


|
| Record name | 2',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382905.png)


